molecular formula C6H7N3O B15046064 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B15046064
M. Wt: 137.14 g/mol
InChI Key: YAWOWCVULLCTQI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile (CAS 2091103-62-5) is a versatile heterocyclic building block with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound features both a hydroxymethyl group and a carbonitrile group on its pyrazole core, making it a valuable intermediate in organic synthesis and medicinal chemistry for the preparation of more complex molecules. A patented preparation method describes its synthesis from diethyl 1-methylpyrazole-3,5-dicarboxylate through hydrolysis and decarboxylation steps, highlighting its relevance in industrial production processes . As a functionalized pyrazole derivative, it serves as a key precursor in pharmaceutical research for developing active ingredients, though specific biological data for this exact compound is not widely reported in the available literature. Pyrazoles are a privileged scaffold in drug discovery, known for their diverse pharmacological properties. This product is intended for use by qualified researchers as a synthetic intermediate. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-(hydroxymethyl)-1-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,10H,4H2,1H3

InChI Key

YAWOWCVULLCTQI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated nitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile can also aid in the dissolution of reactants and stabilization of intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5-formyl-1-methyl-1H-pyrazole-3-carbonitrile or 5-carboxy-1-methyl-1H-pyrazole-3-carbonitrile.

    Reduction: 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carbonitrile.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, physical properties, and biological activities of structurally related pyrazole-3-carbonitriles:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key Properties/Applications Evidence Source
5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile 5-(4-Cyanophenyl), 1H 270–272 224.22 High thermal stability
5-(4-Nitrophenyl)-1H-pyrazole-3-carbonitrile 5-(4-Nitrophenyl), 1H 231–233 244.20 Potential nitroaromatic reactivity
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile 5-Amino, 1-(aryl) Not reported 320.99 Antimicrobial activity
1-(Hydroxymethyl)-1H-pyrazole-3-carbonitrile 1-(Hydroxymethyl), 3-CN Not reported 123.11 Hydrophilic; intermediate in synthesis
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-1H-pyrazole-4-carbonitrile 5-(Sulfanyl), 1-methyl Not reported 299.78 Agrochemical applications

Key Observations:

Substituent Effects on Physical Properties: Phenyl Derivatives (e.g., 2h, 2i): Aromatic substituents at position 5 (e.g., 4-cyanophenyl, nitrophenyl) result in high melting points (>200°C), likely due to strong intermolecular π-π stacking . Hydroxymethyl vs.

Biological Activity Correlations: Amino vs. Hydroxymethyl: 5-Amino derivatives (e.g., MPY in ) exhibit antimicrobial properties, while hydroxymethyl groups (as in the target compound) may favor interactions with polar biological targets . Sulfanyl and Chloroacetyl Groups: Compounds like 5-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-pyrazole-4-carbonitrile are used in agrochemicals, suggesting that electron-withdrawing groups enhance pesticidal activity .

Synthesis and Reactivity: Ammonolysis vs. Acylation: Derivatives in are synthesized via ammonolysis of trifluoromethylpyrazoles, while chloroacetyl chloride reactions are used for amino-substituted analogs (e.g., ) .

Spectroscopic Comparisons

  • NMR Shifts :

    • Hydroxymethyl protons (-CH2OH) typically resonate at δ 3–4 ppm, distinct from aromatic protons (δ 7–8 ppm in 2h) or methyl groups (δ 2.2–2.6 ppm in 1-methyl derivatives) .
    • Nitrile (-CN) groups in pyrazole-3-carbonitriles show characteristic IR stretches near 2200–2250 cm⁻¹, consistent across analogs .
  • Mass Spectrometry :

    • Molecular ion peaks (e.g., m/z 320.99 for MPY) align with calculated values, confirming structural integrity in analogs .

Functional Implications

  • Hydrophilicity : The hydroxymethyl group in the target compound may enhance aqueous solubility compared to lipophilic analogs like 5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (melting point 170–172°C) .

Biological Activity

5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various research findings and case studies.

Structural Characteristics

The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Hydroxymethyl Group : Located at the 5-position, enhancing hydrogen bonding capabilities.
  • Nitrile Group : Positioned at the 3-position, which can participate in nucleophilic addition reactions.

These structural elements contribute to its reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Properties

Studies have shown that compounds with pyrazole rings can inhibit inflammatory responses. The hydroxymethyl and nitrile groups in this compound facilitate interactions with enzymes involved in the inflammatory pathway, potentially reducing cytokine production.

2. Anticancer Activity

The compound has demonstrated anticancer properties through mechanisms such as:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.
  • Modulation of signaling pathways associated with tumor growth.

In Vitro Studies

Several studies have evaluated the effectiveness of this compound against different cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • Results : The compound showed IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cell lines.

Case Studies

A notable case study focused on the compound's effect on inflammation:

  • Model : Carrageenan-induced paw edema in rats.
  • Results : The compound significantly reduced edema compared to control groups, suggesting strong anti-inflammatory activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
5-(Hydroxymethyl)-2-methyl-1H-pyrazole-3-carbonitrileC6H8N4OVariation in methyl substitution; potential differences in reactivity.
5-(Hydroxymethyl)-1-ethyl-1H-pyrazole-3-carbonitrileC7H10N4OEthyl substitution may alter solubility and biological activity.
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carbonitrileC6H7N3ODifferent position of nitrile group; affects reactivity patterns.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : It may modulate receptor activity related to inflammatory cytokines, thus altering their signaling pathways.

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